7-methoxy-6-nitro-1H-quinazolin-4-one

Description

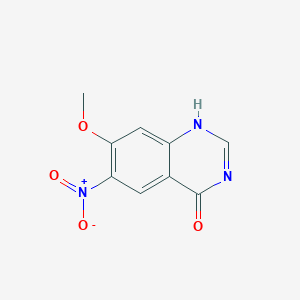

7-Methoxy-6-nitro-1H-quinazolin-4-one (CAS No. 1012057-47-4) is a quinazolinone derivative characterized by a methoxy (-OCH₃) group at position 7 and a nitro (-NO₂) group at position 6 on the bicyclic quinazolinone scaffold. Its molecular formula is C₉H₇N₃O₄, with a molecular weight of 221.17 g/mol . Quinazolinones are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties.

Synthetic routes for analogous compounds often involve nitration and methoxylation steps. For example, 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one is synthesized via nucleophilic substitution and subsequent reduction to introduce amino groups . Structural elucidation of such derivatives typically employs spectroscopic techniques (¹H/¹³C-NMR, FT-IR) and PXRD analysis .

Properties

IUPAC Name |

7-methoxy-6-nitro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-8-3-6-5(2-7(8)12(14)15)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRGEVFKZSWGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC=NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)NC=NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of 7-methoxy-6-nitro-1H-quinazolin-4-one would likely involve large-scale synthesis using similar reaction conditions as those used in the laboratory. additional steps such as purification, crystallization, and quality control would be necessary to ensure the compound meets the required standards for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-6-nitro-1H-quinazolin-4-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the benzimidazole core or the tetrahydronaphthalene moiety.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve high temperatures, inert atmospheres, and the use of solvents such as dichloromethane or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .

Scientific Research Applications

7-methoxy-6-nitro-1H-quinazolin-4-one has several scientific research applications, including:

Chemistry: The compound is used as a model system for studying the synthesis and reactivity of benzimidazole derivatives.

Biology: Researchers use this compound to study the mechanisms of HIV entry and fusion, as well as to develop new anti-HIV therapies.

Medicine: The compound is being investigated as a potential treatment for HIV infection, with the goal of preventing the virus from entering and replicating in host cells.

Industry: this compound may have applications in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-methoxy-6-nitro-1H-quinazolin-4-one involves its ability to inhibit the entry of HIV into host cells. The compound binds to specific receptors on the surface of the virus, preventing it from fusing with the host cell membrane. This blocks the virus from entering the cell and replicating, thereby reducing the spread of the infection.

Comparison with Similar Compounds

Pharmacological Inference:

While direct data for this compound are scarce, related quinazolinones demonstrate antihistaminic (triazoloquinazolinones) and kinase-inhibitory activities . The nitro-methoxy substitution pattern may position this compound as a candidate for targeting nitroreductase enzymes or oxidative stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.